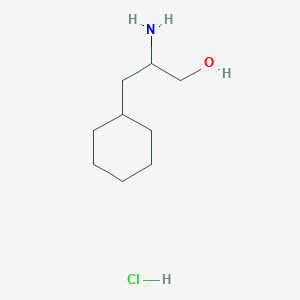

2-Amino-3-cyclohexylpropan-1-ol hydrochloride

Übersicht

Beschreibung

The compound "2-Amino-3-cyclohexylpropan-1-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of enantiomerically pure amino acid derivatives from cycloheptadiene is described, which could provide insights into the synthesis of cyclohexyl-containing amino alcohols .

Synthesis Analysis

The synthesis of complex amino acid derivatives often involves multi-step reactions. Paper outlines a six-step synthesis of a diastereomerically pure amino diester from cycloheptadiene, utilizing an acylnitroso Diels-Alder reaction. This method could potentially be adapted for the synthesis of "2-Amino-3-cyclohexylpropan-1-ol hydrochloride" by modifying the starting materials and reaction conditions to incorporate the cyclohexyl group and the desired functional groups.

Molecular Structure Analysis

While the molecular structure of "2-Amino-3-cyclohexylpropan-1-ol hydrochloride" is not directly analyzed in the papers, the structural analysis of similar compounds can be inferred. For example, the preparation of complexes with transition metal acetates using a related ligand is discussed in paper , which suggests that the molecular structure of amino alcohols with cyclohexyl groups can be complex and capable of forming stable complexes with metals.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the reactivity of "2-Amino-3-cyclohexylpropan-1-ol hydrochloride". For instance, the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst is reported in paper , indicating that cyclohexyl-containing compounds can participate in decarboxylation reactions, which might be applicable to the deprotection or modification of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Amino-3-cyclohexylpropan-1-ol hydrochloride" are not directly reported in the papers. However, the synthesis of related compounds, such as enantiomerically pure amino acids and their esters , and the preparation of metal complexes , suggest that the compound may exhibit chiral properties, solubility in various solvents, and the ability to form salts and complexes, which are important characteristics for its potential applications in chemical synthesis and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

- Synthesized 2-amino-3-arylpropan-1-ols, including compounds structurally related to 2-amino-3-cyclohexylpropan-1-ol hydrochloride, have been studied for their antimalarial activity. Some of these compounds demonstrated moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

Membrane Stabilizing Properties

- Hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, which are similar in structure to 2-amino-3-cyclohexylpropan-1-ol hydrochloride, exhibit membrane-stabilizing effects. Despite showing weak antioxidant properties, these compounds effectively stabilize cell membranes in conditions of erythrocyte oxidative stress (Malakyan et al., 2011).

Uterine Relaxant Activity

- Novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, structurally related to 2-amino-3-cyclohexylpropan-1-ol hydrochloride, have shown potent uterine relaxant activity. These compounds delayed the onset of labor in pregnant rats and exhibited higher cAMP releasing potential than isoxsuprine hydrochloride (Viswanathan & Chaudhari, 2006).

Antitumor Activity

- Certain tertiary aminoalkanol hydrochlorides, including those structurally related to 2-amino-3-cyclohexylpropan-1-ol hydrochloride, have been synthesized and tested for antitumor activity. These compounds have shown potential as biologically active substances with specific effectiveness against certain tumor cells (Isakhanyan et al., 2016).

Viscosity Studies in Aqueous Solutions

- The kinematic viscosities of aqueous solutions of compounds like 2-amino-2-methylpropan-1-ol hydrochloride, closely related to 2-amino-3-cyclohexylpropan-1-ol hydrochloride, have been measured. These studies are significant for understanding the physical properties of such compounds in solution (Chenlo et al., 2002).

Synthesis of Complex Organic Compounds

- 2-Azidocyclooct-3-en-1-ol, a compound related to 2-amino-3-cyclohexylpropan-1-ol hydrochloride, has been used as a key compound in synthesizing various eight-membered ring aminocyclitols. These processes include epoxidation and ring-opening reactions, essential for creating complex organic molecules (Karavaizoglu & Salamci, 2020).

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-3-cyclohexylpropan-1-ol hydrochloride are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-cyclohexylpropan-1-ol hydrochloride . .

Eigenschaften

IUPAC Name |

2-amino-3-cyclohexylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHYDTXNZNVADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-cyclohexylpropan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

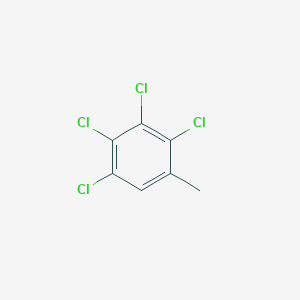

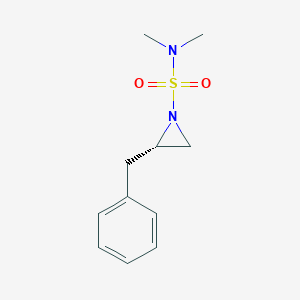

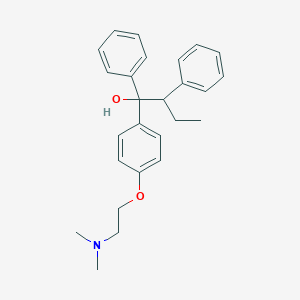

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)